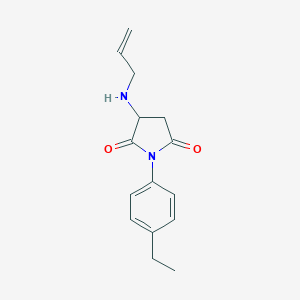
1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of an allylamino group and a 4-ethylphenyl group attached to a pyrrolidinedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione typically involves the reaction of 4-ethylphenylamine with maleic anhydride to form an intermediate, which is then reacted with allylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylphenylamine: A precursor in the synthesis of 1-(4-Ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione.
Maleic Anhydride: Another precursor used in the synthesis.
Other Pyrrolidinediones: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to the presence of both an allylamino group and a 4-ethylphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-3-(prop-2-enylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18N2O2/c1-3-9-16-13-10-14(18)17(15(13)19)12-7-5-11(4-2)6-8-12/h3,5-8,13,16H,1,4,9-10H2,2H3 |
Clé InChI |
HNDOZYRJVCQYFN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
SMILES canonique |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 6-amino-5-cyano-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280073.png)
![N-(4-acetylphenyl)-N'-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280074.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![methyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B280078.png)
![N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA](/img/structure/B280079.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(3-hydroxyphenyl)thiourea](/img/structure/B280080.png)
![ethyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B280082.png)
![methyl 2-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![N-(4-acetylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea](/img/structure/B280085.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea](/img/structure/B280087.png)
![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B280090.png)
![N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea](/img/structure/B280091.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280094.png)
